molecular formula C23H22FN7 B2521489 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine CAS No. 946347-96-2

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine

Cat. No.: B2521489
CAS No.: 946347-96-2
M. Wt: 415.476
InChI Key: DTXNVWLGPFWIQV-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formic acid or its derivatives.

    Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using 4-fluoroaniline.

    Attachment of the benzylpiperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is benzylated and then attached to the pteridine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with halogens.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pteridine oxide, while reduction could produce a pteridine amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine would depend on its specific biological targets. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine: Lacks the fluorine atom, which may affect its biological activity.

    2-(4-methylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine: Contains a methyl group instead of a benzyl group, potentially altering its pharmacokinetic properties.

Uniqueness

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine is unique due to the presence of both the benzylpiperazine and fluorophenyl groups, which may confer specific biological activities and chemical properties not seen in similar compounds.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7/c24-18-6-8-19(9-7-18)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXNVWLGPFWIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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